(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine CAS number and properties
(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine CAS number and properties
The following technical guide details the properties, synthesis, and application of (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine , a specialized spirocyclic building block used in modern drug discovery to improve physicochemical properties of lead compounds.
High-Fsp³ Spirocyclic Scaffold for Medicinal Chemistry [1]
Executive Summary
(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine (CAS: 2306270-09-5 ) is a bicyclic primary amine featuring a spiro[3.4]octane core with oxygen atoms at the 2- and 5-positions.[1][2] This "spiro-ether" scaffold represents a strategic tool in the "Escape from Flatland" medicinal chemistry paradigm.[1] By replacing traditional planar aromatic rings or flexible alkyl chains with this rigid, three-dimensional, and polar core, researchers can significantly modulate lipophilicity (LogP), metabolic stability, and aqueous solubility while maintaining a defined vector for substituent display.[1]
This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic routes, and handling protocols for drug development applications.[1][3]
Chemical Identity & Physicochemical Properties[1][4][5][6]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine |
| CAS Number | 2306270-09-5 |
| Common Name | (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| SMILES | NCC1COC2(COC2)C1 |
| InChI Key | GKAMDXOUKJIWAV-UHFFFAOYSA-N (Amine derivative) |
Physicochemical Profile
The spirocyclic ether core confers distinct properties compared to monocyclic analogs (e.g., tetrahydrofuran or oxetane alone).[1]
| Parameter | Value (Predicted/Exp) | Significance in Drug Design |
| cLogP | -0.6 to -0.2 | Low Lipophilicity: Reduces non-specific binding and improves solubility.[1] |
| TPSA | ~46 Ų | Polar Surface Area: Favorable for membrane permeability (Rule of 5 compliant).[1] |
| Fsp³ | 1.0 (100%) | 3D Complexity: Increases saturation, often correlating with higher clinical success rates.[1] |
| pKa (Conj. Acid) | ~9.5–10.5 | Basic Amine: Typical primary aliphatic amine; suitable for salt formation (e.g., HCl).[1] |
| H-Bond Donors | 2 | Primary amine (-NH₂).[1] |
| H-Bond Acceptors | 3 | Two ether oxygens + one amine nitrogen.[1] |
Synthetic Methodology
The synthesis of the 2,5-dioxaspiro[3.4]octane core is non-trivial due to the strain of the spiro-fused oxetane ring.[1] The most robust route, validated by Enamine and academic groups, utilizes a Ring-Closing Metathesis (RCM) strategy followed by functional group manipulation.[1]
Validated Synthetic Pathway
The following protocol outlines the construction of the core and subsequent conversion to the methanamine.
Step-by-Step Protocol
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Precursor Assembly (O-Alkylation):
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Ring-Closing Metathesis (RCM):
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Hydrogenation & Core Saturation:
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Reagents: H₂, Pd/C or Pearlman's Catalyst (Pd(OH)₂).[1]
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Process: Reduces the double bond to yield the saturated 2,5-dioxaspiro[3.4]octane-7-carboxylate.
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Functional Group Interconversion (Ester to Amine):
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Reduction: LiAlH₄ reduction of the ester yields the Alcohol intermediate (CAS: EN300-22913934).[1]
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Activation: Mesylation (MsCl, Et₃N) of the alcohol.[1]
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Displacement: Nucleophilic substitution with Sodium Azide (NaN₃) in DMF.[1]
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Final Reduction: Staudinger reduction (PPh₃/H₂O) or Hydrogenation (H₂, Pd/C) yields the target Methanamine .[1]
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Synthesis Visualization (DOT Diagram)
The following diagram illustrates the logical flow from raw materials to the final building block.
Figure 1: Synthetic pathway from vinyl oxetanol to the target spirocyclic methanamine.[1]
Applications in Drug Discovery[1][3]
"Escape from Flatland"
This compound is a prime example of a Bioisostere for traditional cyclic amines (like piperidines) or aromatic spacers.[1]
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Vector Control: The spiro center forces the amine "tail" into a specific vector, distinct from equatorial/axial positions in cyclohexanes.[1]
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Metabolic Stability: The oxetane ring (2-position) reduces the basicity of adjacent atoms and blocks metabolic hotspots (P450 oxidation) often found on carbocyclic rings.[1]
Handling & Storage Protocols
As a primary amine, the compound is sensitive to atmospheric CO₂ (forming carbamates) and oxidation.[1]
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
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Form: Often supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to enhance stability and crystallinity.[1]
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Safety: Treat as a corrosive/irritant (Skin Irrit. 2, Eye Irrit. 2).[1] Wear standard PPE (gloves, goggles) and handle in a fume hood.[1]
References
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Fluorochem Ltd. (2024).[1] Product Analysis: (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine (CAS 2306270-09-5).[1][2] Retrieved from [1]
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Grygorenko, O. O., et al. (2020).[1] The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. European Journal of Organic Chemistry. (Contextual grounding on spiro-synthesis). Retrieved from
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Enamine Ltd. (2023).[1][4] Building Blocks Catalogue: Spirocyclic Alcohols and Amines. (Reference for precursor Alcohol CAS EN300-22913934).[1][4] Retrieved from [1][4]
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Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] (Theoretical basis for Fsp³ utility). Retrieved from [1]
